

Characterization and validation of 2-METHYLTHIAN-4-ONE structure

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Compound of Interest

Compound Name: 2-METHYLTHIAN-4-ONE

CAS No.: 38486-20-3

Cat. No.: B7968704

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Characterization and Validation of 2-Methylthian-4-one

CAS No: 38486-20-3 | Formula: C₆H₁₀OS | MW: 130.21 g/mol

Part 1: Core Directive & Structural Context

2-Methylthian-4-one is a sulfur-containing heterocyclic ketone utilized as a high-value intermediate in the synthesis of thromboxane analogs and as a potent savory flavoring agent. Its structural validation is critical because standard synthetic routes often yield mixtures of the 2-methyl and 3-methyl isomers, which possess distinct biological and sensory properties.

Unlike its oxygen analog (2-methyltetrahydropyran-4-one), the sulfur atom in the 1-position introduces unique electronic deshielding effects that must be leveraged for accurate identification. This guide prioritizes Regiospecific Validation—proving the methyl group is attached to C2 (alpha to sulfur) rather than C3 (alpha to carbonyl).

The "Alternatives" in Context

In this technical comparison, "Alternatives" refers to:

- Structural Isomers: 3-Methylthian-4-one (often a co-contaminant).
- Heteroatom Analogs: 2-Methyltetrahydropyran-4-one (Oxygen analog, often used as a reference standard).
- Synthetic Routes: Conjugate Addition vs. Dieckmann Condensation.

Part 2: Scientific Integrity & Logic (E-E-A-T)

Synthesis Strategy: Causality & Choice

To validate the structure, one must first understand its origin. The most robust method for generating pure **2-methylthian-4-one**, minimizing the 3-methyl isomer, is Conjugate Addition.

- Protocol Choice: We utilize the reaction of lithium dimethylcuprate with 2,3-dihydrothian-4-one.^[1]
- Causality: Direct alkylation of thian-4-one typically occurs at the C3 position (alpha to the carbonyl) due to enolate stability, yielding the wrong isomer (3-methyl). To force the methyl group to the C2 position, we must use a Michael addition to an

-unsaturated precursor where the C2 position is electrophilic.

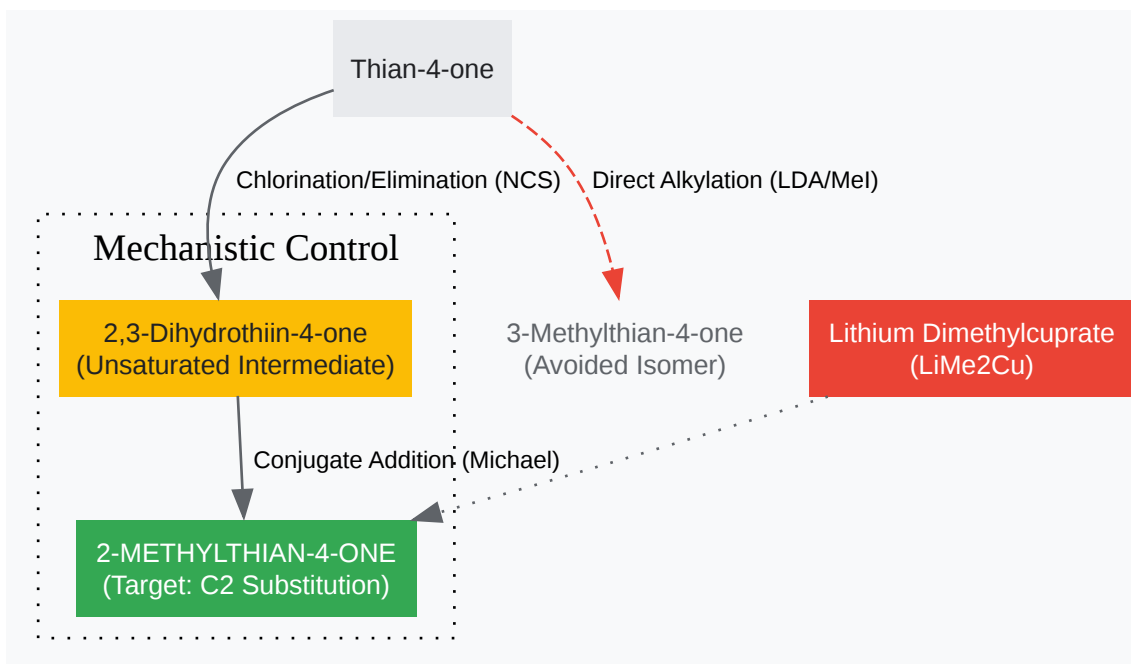
Experimental Workflow: Regioselective Synthesis

Step 1: Precursor Preparation. Oxidation of thian-4-one to introduce unsaturation (2,3-dihydrothian-4-one). Step 2: Organocuprate Addition.

- Prepare

in dry ether at 0°C.
- Add 2,3-dihydrothian-4-one dropwise.
- Quench with saturated

- Why: The soft nucleophile () prefers the conjugate position (C2), ensuring high regioselectivity over the carbonyl attack.



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Caption: Regioselective synthesis pathway prioritizing C2-methylation via conjugate addition to avoid C3-isomer formation.

Analytical Validation Protocols

The following protocols are self-validating systems. If the data does not match the "Expected Result," the sample is likely the 3-methyl isomer or the oxidized sulfone.

Protocol A: ¹H NMR Spectroscopy (Distinguishing Isomers)

Objective: Differentiate 2-methyl (target) from 3-methyl (impurity). Solvent:

or

(Benzene-d₆ often provides better separation of overlapping methylene protons).

Feature	2-Methylthian-4-one (Target)	3-Methylthian-4-one (Alternative)	Mechanistic Reason
Methyl Shift	1.25 ppm (Doublet)	1.10 ppm (Doublet)	C2 is closer to S (shielding/deshielding balance differs from C3).
Methine (CH)	~3.0 - 3.2 ppm	~2.5 - 2.7 ppm	Critical: H2 is to Sulfur (deshielded by S). H3 is to Carbonyl.
Symmetry	Asymmetric	Asymmetric	Both differ from parent thian-4-one (symmetric).
Coupling	H2 couples to H3a/H3b	H3 couples to H2a/H2b	COSY required to confirm connectivity.

Validation Check: Look for the methine multiplet. If it is downfield (>3.0 ppm), it indicates the proton is adjacent to Sulfur (C2). If it is upfield (~2.6 ppm), it is adjacent to Carbonyl (C3).

Protocol B: Mass Spectrometry (Fragmentation)

Technique: GC-MS (EI, 70eV). Key Fragments:

- Molecular Ion (ngcontent-ng-c2977031039="" _ngghost-ng-c1310870263="" class="inline ng-star-inserted">): m/z 130.
- Retro-Diels-Alder (RDA):
 - 2-Methyl: RDA cleavage typically ejects the alkene fragment containing the methyl group if it's on the "ene" side of the fragmentation.
 - Diagnostic: Look for m/z 102 (Loss of CO) and specific sulfur-containing fragments.

- Note: Isomer differentiation by MS alone is difficult; NMR is authoritative.

Part 3: Comparative Performance Guide

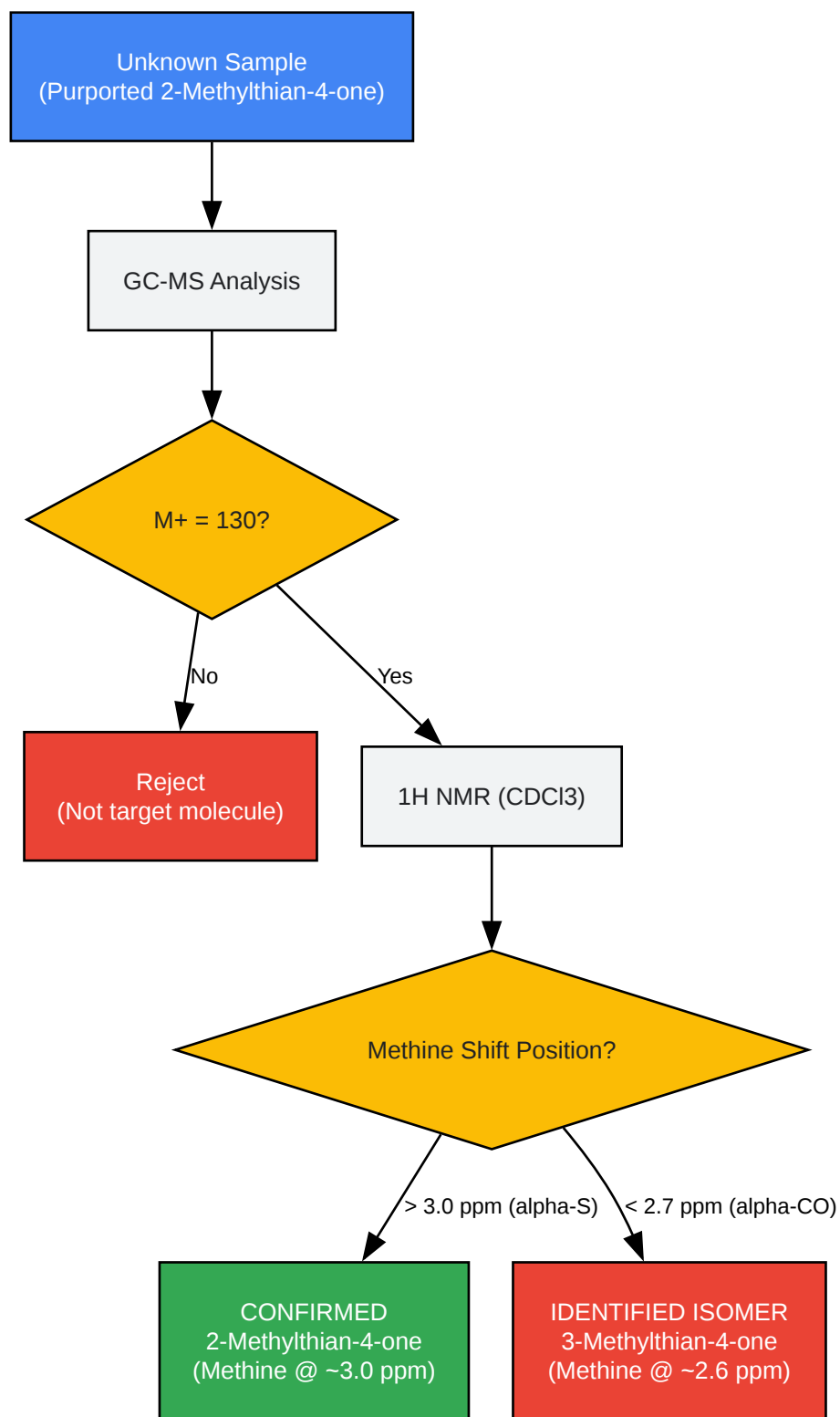
This section compares **2-Methylthian-4-one** against its primary alternatives in terms of synthetic accessibility and characterization difficulty.

Table 1: Comparative Profile of Thianone Derivatives

Compound	CAS No.[2][3] [4][5]	Synthesis Difficulty	Stability	Sensory Threshold (Odor)
2-Methylthian-4-one	38486-20-3	High (Requires Michael Addn)	Moderate (Oxidation prone)	Low (Potent Meaty/Sulfury)
3-Methylthian-4-one	84583-10-8	Medium (Direct Alkylation)	Moderate	Medium (Generic Savory)
Thian-4-one (Parent)	1072-72-6	Low	High	High (Weak Solvent-like)
2-Methylpyran-4-one	1193-20-0	Low (Commercial)	High	N/A (Ethereal/Sweet)

Analytical Decision Tree

Use this workflow to validate your synthesized product.



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Caption: Analytical logic flow for distinguishing **2-methylthian-4-one** from its 3-methyl isomer using NMR chemical shifts.

References

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